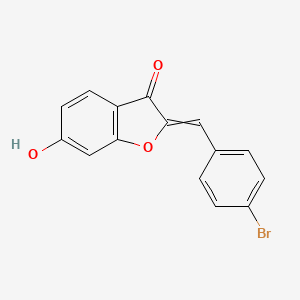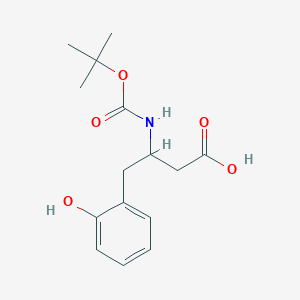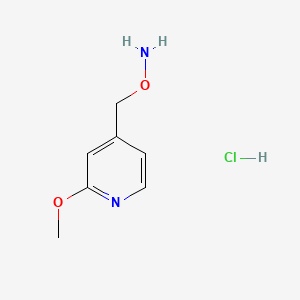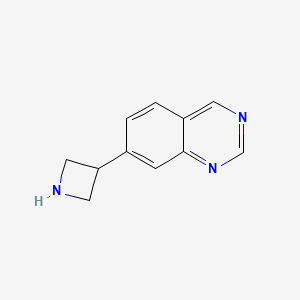
7-(3-Azetidinyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Azetidinyl)quinazoline is a heterocyclic compound that features a quinazoline core structure with an azetidine ring attached at the 7th position. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The incorporation of an azetidine ring can further enhance the biological activity and pharmacokinetic properties of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Azetidinyl)quinazoline typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or the cyclization of 2-aminobenzonitrile.
Introduction of Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and transition-metal-catalyzed reactions can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Azetidinyl)quinazoline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, sodium hydride, and other bases.
Major Products
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Aplicaciones Científicas De Investigación
7-(3-Azetidinyl)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-(3-Azetidinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a wide range of biological activities.
Quinazolinone: A derivative with a carbonyl group at the 4th position, known for its anticancer and antimicrobial properties.
Azetidinyl-quinazolinone: A hybrid compound with both azetidine and quinazolinone moieties, exhibiting enhanced biological activity.
Uniqueness
7-(3-Azetidinyl)quinazoline is unique due to the presence of the azetidine ring, which can enhance its pharmacokinetic properties and biological activity compared to other quinazoline derivatives. The combination of the quinazoline core and the azetidine ring provides a versatile scaffold for the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C11H11N3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
7-(azetidin-3-yl)quinazoline |
InChI |
InChI=1S/C11H11N3/c1-2-9-4-13-7-14-11(9)3-8(1)10-5-12-6-10/h1-4,7,10,12H,5-6H2 |
Clave InChI |
BIADCZQJVQYVOU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC3=NC=NC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)

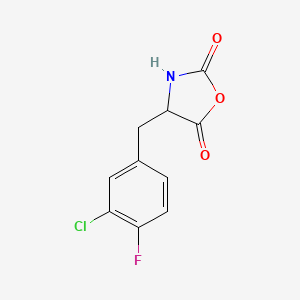
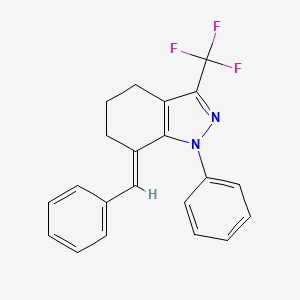
![2-Tetrazolo[1,5-a]pyridin-5-ylethanol](/img/structure/B13716602.png)
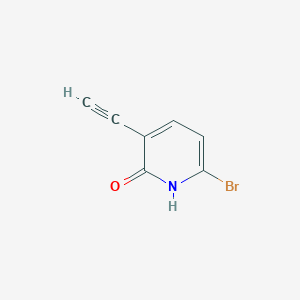



![N-Acetylvalyl-alpha-glutamylisoleucyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine](/img/structure/B13716635.png)
